Norbraylin
CAS No.: 60796-64-7
Cat. No.: VC20745183
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 60796-64-7 |
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Molecular Formula | C14H12O4 |
Molecular Weight | 244.24 g/mol |
IUPAC Name | 6-hydroxy-8,8-dimethylpyrano[2,3-f]chromen-2-one |
Standard InChI | InChI=1S/C14H12O4/c1-14(2)6-5-9-12-8(3-4-11(16)17-12)7-10(15)13(9)18-14/h3-7,15H,1-2H3 |
Standard InChI Key | OYPWMLRFDXSKJG-UHFFFAOYSA-N |
SMILES | CC1(C=CC2=C3C(=CC(=C2O1)O)C=CC(=O)O3)C |
Canonical SMILES | CC1(C=CC2=C3C(=CC(=C2O1)O)C=CC(=O)O3)C |
Appearance | Powder |
Norbraylin is a naturally occurring benzoyl α-pyrone compound recognized for its inhibitory activity against phosphodiesterase-4 (PDE4), making it a subject of interest in pharmacological research. This coumarin derivative demonstrates potential therapeutic applications in inflammatory diseases and serves as an intermediate in pharmaceutical synthesis. Below is a comprehensive analysis of its properties, research findings, and pharmacological relevance.
Natural Occurrence and Synthesis
Norbraylin has been identified in plant species such as Cedrelopsis grevei and Zanthoxylum asiaticum . It is typically isolated through chromatographic techniques and characterized via spectroscopic methods (NMR, HRESIMS) . Synthetic routes focus on its utility as an intermediate for modifying biological activity or reducing side effects in derivative compounds.
Pharmacological Activity
PDE4 Inhibition
Norbraylin exhibits moderate PDE4D2 inhibition with an IC₅₀ = 7.15 μM, compared to the reference drug Rolipram (IC₅₀ = 0.62 μM). PDE4 inhibition elevates intracellular cAMP levels, modulating inflammatory responses.
Compound | PDE4D2 IC₅₀ (μM) | Selectivity Notes |
---|---|---|
Norbraylin | 7.15 | Broad anti-inflammatory |
Rolipram | 0.62 | PDE4B/D preference |
Additional Biological Effects
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Anti-inflammatory: Reduces cytokines in asthma and allergic rhinitis models .
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Anticancer Potential: Structural features suggest cAMP-mediated apoptosis induction, though direct evidence remains limited.
Research Applications
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Drug Development: Used to synthesize analogs with enhanced PDE4 affinity.
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Mechanistic Studies: Explores cAMP signaling in autoimmune disorders .
Future Directions
Current research focuses on:
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